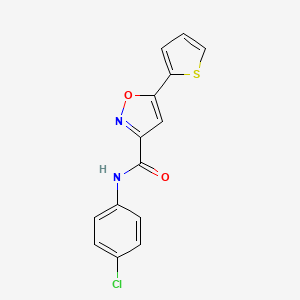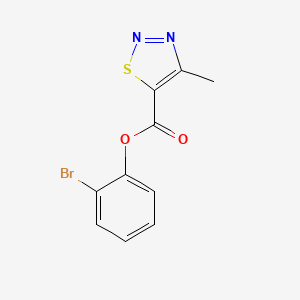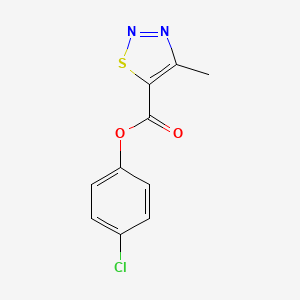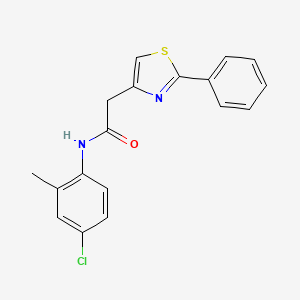![molecular formula C27H30N2O3S2 B11371242 2-(9-Isopropyl-5,5-dioxido-6H-dibenzo[C,E][1,2]thiazin-6-YL)-N-{2-[(3-methylbenzyl)sulfanyl]ethyl}acetamide](/img/structure/B11371242.png)
2-(9-Isopropyl-5,5-dioxido-6H-dibenzo[C,E][1,2]thiazin-6-YL)-N-{2-[(3-methylbenzyl)sulfanyl]ethyl}acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(9-Isopropyl-5,5-dioxido-6H-dibenzo[C,E][1,2]thiazin-6-YL)-N-{2-[(3-methylbenzyl)sulfanyl]ethyl}acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a dibenzo-thiazine core, an isopropyl group, and a sulfanyl-ethyl-acetamide moiety, making it a subject of interest for researchers in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(9-Isopropyl-5,5-dioxido-6H-dibenzo[C,E][1,2]thiazin-6-YL)-N-{2-[(3-methylbenzyl)sulfanyl]ethyl}acetamide typically involves multiple steps:
Formation of the Dibenzo-thiazine Core: The initial step involves the cyclization of appropriate precursors to form the dibenzo-thiazine core. This can be achieved through a condensation reaction between a substituted benzene and a thiazine derivative under acidic conditions.
Introduction of the Isopropyl Group: The isopropyl group is introduced via Friedel-Crafts alkylation, using isopropyl chloride and a Lewis acid catalyst such as aluminum chloride.
Oxidation: The dibenzo-thiazine core is then oxidized to introduce the dioxido groups. This can be done using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Attachment of the Acetamide Moiety: The acetamide group is attached through an acylation reaction, using acetic anhydride or acetyl chloride.
Addition of the Sulfanyl-ethyl Group: Finally, the sulfanyl-ethyl group is introduced via a nucleophilic substitution reaction, using 3-methylbenzyl chloride and a suitable base like sodium hydride.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions to batch processes.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo further oxidation reactions, particularly at the sulfanyl group, to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the dioxido groups, converting them back to thiazine.
Substitution: The aromatic rings in the dibenzo-thiazine core can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nitric acid for nitration, halogens (e.g., bromine) for halogenation.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Reduced thiazine derivatives.
Substitution: Nitro or halogenated derivatives of the original compound.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate in organic synthesis.
Biology
In biological research, the compound’s potential as a pharmacophore is of interest. Its structural features suggest it could interact with biological targets, making it a candidate for drug development studies.
Medicine
The compound may have potential therapeutic applications, particularly in the development of new drugs. Its ability to undergo various chemical reactions allows for the design of derivatives with improved pharmacological properties.
Industry
In the industrial sector, this compound could be used in the production of specialty chemicals, including advanced materials and catalysts.
Mechanism of Action
The mechanism of action of 2-(9-Isopropyl-5,5-dioxido-6H-dibenzo[C,E][1,2]thiazin-6-YL)-N-{2-[(3-methylbenzyl)sulfanyl]ethyl}acetamide is not fully understood. its structural features suggest it could interact with specific molecular targets, such as enzymes or receptors, through hydrogen bonding, hydrophobic interactions, and van der Waals forces. These interactions could modulate the activity of the target proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
2-(9-Isopropyl-5,5-dioxido-6H-dibenzo[C,E][1,2]thiazin-6-YL)acetic acid: This compound shares the dibenzo-thiazine core but lacks the sulfanyl-ethyl-acetamide moiety.
N-(2-Benzylsulfanyl-ethyl)-2-(9-isopropyl-5,5-dioxido-6H-dibenzo[C,E][1,2]thiazin-6-YL)acetamide: Similar structure but with a benzyl group instead of a 3-methylbenzyl group.
Uniqueness
The presence of the 3-methylbenzyl-sulfanyl-ethyl group in 2-(9-Isopropyl-5,5-dioxido-6H-dibenzo[C,E][1,2]thiazin-6-YL)-N-{2-[(3-methylbenzyl)sulfanyl]ethyl}acetamide provides unique steric and electronic properties, potentially leading to distinct biological activities and chemical reactivity compared to its analogs.
This detailed overview highlights the complexity and potential of this compound in various scientific domains
Properties
Molecular Formula |
C27H30N2O3S2 |
|---|---|
Molecular Weight |
494.7 g/mol |
IUPAC Name |
2-(5,5-dioxo-9-propan-2-ylbenzo[c][1,2]benzothiazin-6-yl)-N-[2-[(3-methylphenyl)methylsulfanyl]ethyl]acetamide |
InChI |
InChI=1S/C27H30N2O3S2/c1-19(2)22-11-12-25-24(16-22)23-9-4-5-10-26(23)34(31,32)29(25)17-27(30)28-13-14-33-18-21-8-6-7-20(3)15-21/h4-12,15-16,19H,13-14,17-18H2,1-3H3,(H,28,30) |
InChI Key |
VNBWMIGWHSVGFP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)CSCCNC(=O)CN2C3=C(C=C(C=C3)C(C)C)C4=CC=CC=C4S2(=O)=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[4-(4-butoxyphenyl)-1,2,5-oxadiazol-3-yl]-2-(3,4-dimethylphenoxy)acetamide](/img/structure/B11371162.png)
![4-ethoxy-N-[4-(4-ethoxyphenyl)-1,2,5-oxadiazol-3-yl]benzamide](/img/structure/B11371166.png)
![5-chloro-N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}-2-(propan-2-ylsulfanyl)pyrimidine-4-carboxamide](/img/structure/B11371170.png)
![2-methoxy-N-[4-(4-propoxyphenyl)-1,2,5-oxadiazol-3-yl]benzamide](/img/structure/B11371171.png)
![N-(2-bromophenyl)-2-(9-ethyl-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)acetamide](/img/structure/B11371181.png)



![1-[2-(5-methoxy-1H-indol-3-yl)ethyl]-5-oxo-N-[3-(trifluoromethyl)phenyl]pyrrolidine-3-carboxamide](/img/structure/B11371195.png)
![2-(3,4-dimethylphenoxy)-N-[4-(4-methoxyphenyl)-1,2,5-oxadiazol-3-yl]propanamide](/img/structure/B11371208.png)

![2-(2-chlorophenoxy)-N-[(2-methyl-1,3-thiazol-4-yl)methyl]propanamide](/img/structure/B11371219.png)
![4-bromo-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-(prop-2-en-1-yl)benzenesulfonamide](/img/structure/B11371226.png)

